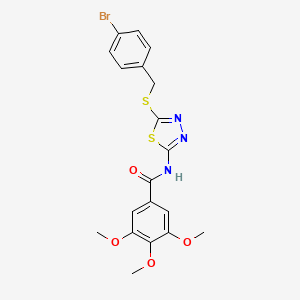
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve determining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties would describe how it reacts with other substances .Applications De Recherche Scientifique
- Le composé titre a été étudié pour ses propriétés antifongiques . Les agents antifongiques sont essentiels pour lutter contre les infections fongiques, et l’activité antifongique modérée de ce composé en fait un candidat potentiel pour des études plus approfondies.
- Les composés 1,2,4-triazoles, comme celui en question, ont été associés à une activité herbicide . Les herbicides jouent un rôle vital en agriculture en contrôlant la croissance des plantes indésirables. Des recherches supplémentaires pourraient explorer son potentiel herbicide.
- Le noyau 1,2,4-triazole est connu pour ses activités antivirales . Enquêter sur la présence ou non d’effets antiviraux de ce composé pourrait être précieux dans la lutte contre les infections virales.
- La structure du composé suggère des interactions potentielles avec le récepteur de la ghréline GHS-R1a . Les récepteurs de la ghréline sont impliqués dans la régulation de l’appétit et l’équilibre énergétique. Explorer ses effets sur ce récepteur pourrait donner des éclaircissements sur les processus métaboliques.
- Les 1,2,4-triazoles ont démontré une activité antimicrobienne . L’évaluation de l’impact du composé sur la croissance bactérienne et d’autres microorganismes pourrait contribuer au développement de nouveaux agents antimicrobiens.
- Des composés contenant le fragment 1,2,4-triazole se sont montrés prometteurs en tant qu’agents anticancéreux . L’investigation de ses effets cytotoxiques et de ses mécanismes d’action potentiels pourrait conduire à de nouvelles thérapies contre le cancer.
Activité Antifongique
Applications Herbicides
Propriétés Antivirales
Modulation du Récepteur de la Ghréline GHS-R1a
Investigations Antimicrobiennes
Études Anticancéreuses
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZXKQLZFNAAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390884.png)
![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)
![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)
![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)



![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)



![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

